5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride

CAS No.: 1909324-86-2

Cat. No.: VC7359103

Molecular Formula: C7H12ClN3O2S

Molecular Weight: 237.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909324-86-2 |

|---|---|

| Molecular Formula | C7H12ClN3O2S |

| Molecular Weight | 237.7 |

| IUPAC Name | 5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H |

| Standard InChI Key | WESRWNHGKXLCEN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl |

Introduction

Structural and Nomenclative Characteristics

Molecular Architecture

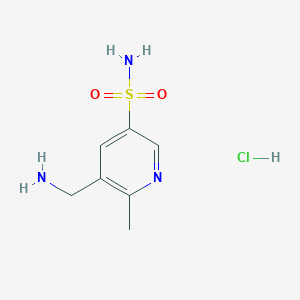

The core structure of 5-(aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride consists of a pyridine ring substituted at positions 3, 5, and 6 (Figure 1). Key features include:

-

Position 3: A sulfonamide group (-SO₂NH₂), which enhances hydrogen-bonding capacity and solubility.

-

Position 5: An aminomethyl moiety (-CH₂NH₂), providing a primary amine for potential derivatization.

-

Position 6: A methyl group (-CH₃), contributing to hydrophobic interactions.

The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo studies .

Table 1: Molecular Identifiers

*Derived from analogous structures in and .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, DMSO) and moderate solubility in ethanol. Stability studies on analogous sulfonamides suggest decomposition temperatures above 200°C, with hygroscopicity necessitating desiccated storage .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for -NH₂ and -SO₂NH₂), S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) .

-

NMR: The pyridine ring protons would resonate between δ 7.5–9.0 ppm (¹H), with methyl groups appearing near δ 2.5 ppm .

Pharmacological and Biological Relevance

Mechanism of Action

Sulfonamide derivatives are renowned for their antimicrobial and enzyme-inhibitory properties. Recent studies highlight methyl sulfonamide substituents as key modifiers of pharmacokinetic profiles, enhancing metabolic stability and tissue penetration . For example, methyl sulfonamide analogs of bicyclic 2-pyridones demonstrate improved Chlamydia trachomatis infectivity inhibition (EC₅₀ < 2.5 μM) by disrupting glucose uptake pathways .

| Precaution | Code | Response |

|---|---|---|

| Avoid inhalation | P261 | Use respiratory protection. |

| Skin contact | P280 | Wear gloves and protective clothing. |

| Eye contact | P305 | Rinse cautiously with water for several minutes; remove contact lenses. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume